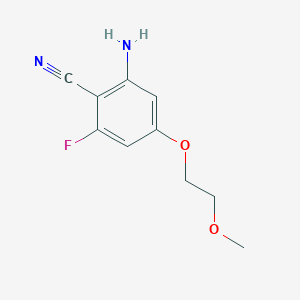

2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O2/c1-14-2-3-15-7-4-9(11)8(6-12)10(13)5-7/h4-5H,2-3,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTNVANAXULWIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC(=C(C(=C1)F)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile, a highly functionalized aromatic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical and physical properties, synthesis, reactivity, and its pivotal role as an intermediate in the creation of targeted therapeutics, particularly in the realm of kinase inhibitors.

Core Molecular Characteristics

This compound is a polysubstituted benzonitrile featuring an amino group and a fluorine atom ortho to the nitrile functionality, and a 2-methoxyethoxy group at the para-position. This unique arrangement of electron-donating and electron-withdrawing groups imparts a distinct reactivity profile, making it a valuable synthon in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, reaction setup, and for understanding its potential influence on the characteristics of downstream drug candidates.

| Property | Value | Source(s) |

| CAS Number | 2248003-85-0 | [1][2] |

| Molecular Formula | C₁₀H₁₁FN₂O₂ | [1][2] |

| Molecular Weight | 210.21 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Purity | >98% (typically available) | [2][3] |

| Storage | Recommended storage for the powder form is at -20°C for long-term stability (up to 3 years), and at 4°C for shorter periods (up to 2 years). In solvent, it is recommended to store at -80°C for up to 6 months. | [3] |

Further data on properties such as melting point and solubility are not consistently reported in publicly available literature and should be determined empirically.

Spectral Data

Confirmation of the structure of this compound is typically achieved through standard analytical techniques. While specific spectra are proprietary to manufacturers, the expected spectral characteristics are well-understood.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the methoxyethoxy side chain, and the amino group. The aromatic region will display coupling patterns influenced by the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the nitrile carbon, and the carbons of the methoxyethoxy group.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C≡N stretching of the nitrile group, and the C-O stretching of the ether linkages.

While publicly accessible, detailed spectra with assigned peaks are limited, several suppliers confirm that their product's ¹H NMR and LCMS data are consistent with the proposed structure[3][4].

Synthesis and Manufacturing

The synthesis of this compound typically follows a nucleophilic aromatic substitution pathway, a common strategy for the preparation of substituted anilines. A probable and analogous synthetic route starts from a readily available difluorinated precursor.

Proposed Synthetic Pathway

A likely synthetic route involves two key transformations: etherification followed by a selective nucleophilic aromatic substitution of a fluorine atom.

Figure 1: Proposed synthetic pathway for this compound.

Step 1: Etherification: The synthesis would commence with the etherification of 2,6-difluoro-4-hydroxybenzonitrile. This reaction is typically carried out by deprotonating the phenolic hydroxyl group with a suitable base, such as potassium carbonate, followed by reaction with a 2-methoxyethyl halide (e.g., 1-bromo-2-methoxyethane) in a polar aprotic solvent like dimethylformamide (DMF).

Step 2: Amination: The resulting intermediate, 2,6-difluoro-4-(2-methoxyethoxy)benzonitrile, then undergoes a selective nucleophilic aromatic substitution. Treatment with ammonia in a high-boiling polar solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures preferentially displaces one of the fluorine atoms with an amino group. The fluorine atom ortho to the electron-withdrawing nitrile group is more activated towards nucleophilic attack. This reaction is analogous to the synthesis of similar compounds like 2-Amino-6-fluoro-4-methoxybenzonitrile, where ammonia is bubbled through a heated solution of the difluoro precursor in DMSO[1].

Experimental Protocol (Analogous Synthesis)

The following is a representative protocol for the amination step, based on the synthesis of the closely related 2-Amino-6-fluoro-4-methoxy-benzonitrile[1]. This should be adapted and optimized for the specific substrate.

Materials:

-

2,6-Difluoro-4-(2-methoxyethoxy)benzonitrile

-

Dimethyl sulfoxide (DMSO)

-

Ammonia (gas)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2,6-difluoro-4-(2-methoxyethoxy)benzonitrile in DMSO in a sealed reaction vessel.

-

Bubble ammonia gas through the solution for approximately 10-15 minutes.

-

Seal the vessel and heat the reaction mixture to around 80-100 °C.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and perform an extraction with ethyl acetate.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to obtain this compound.

Reactivity and Role in Drug Synthesis

The chemical reactivity of this compound is dominated by the interplay of its functional groups, making it a versatile precursor for the synthesis of heterocyclic compounds, most notably quinazolines.

Key Reactive Sites

Figure 2: Key reactive sites of this compound.

-

Amino Group: The primary amino group is nucleophilic and serves as a key handle for building heterocyclic rings. Its position ortho to the nitrile is ideal for intramolecular cyclization reactions.

-

Nitrile Group: The nitrile group is electrophilic at the carbon atom and can undergo addition reactions with nucleophiles. It is also a key participant in cyclization reactions to form nitrogen-containing heterocycles.

-

Aromatic Ring: The aromatic ring is activated towards electrophilic substitution by the amino and methoxyethoxy groups, although the fluorine and nitrile groups are deactivating. The fluorine atom can also potentially act as a leaving group in nucleophilic aromatic substitution reactions under certain conditions.

Application in Quinazoline Synthesis for Kinase Inhibitors

2-Aminobenzonitriles are well-established precursors for the synthesis of quinazolines, a core scaffold in many approved and investigational kinase inhibitors[5][6]. The general strategy involves the reaction of the 2-aminobenzonitrile with a suitable electrophile to construct the pyrimidine ring of the quinazoline system.

This particular building block, this compound, is of interest in the development of third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors[7][8]. These inhibitors are designed to overcome resistance to earlier generations of drugs, often caused by mutations in the EGFR kinase domain, such as the T790M mutation[6].

The 2-methoxyethoxy group is a feature found in the side chains of some kinase inhibitors. This group can influence the drug's pharmacokinetic properties, such as solubility and metabolic stability, and can also form important interactions within the kinase binding site.

The Significance of the 2-Methoxyethoxy Moiety in Medicinal Chemistry

The inclusion of the 2-methoxyethoxy side chain is a deliberate choice in drug design, aimed at fine-tuning the physicochemical and pharmacokinetic properties of the final drug molecule.

-

Solubility and Lipophilicity: The ether linkages in the 2-methoxyethoxy group can act as hydrogen bond acceptors, which can improve aqueous solubility compared to a simple alkyl chain. This is a critical parameter for drug formulation and bioavailability.

-

Metabolic Stability: The ether bonds are generally more resistant to metabolic cleavage than, for example, ester groups, which can lead to a longer half-life of the drug in the body.

-

Conformational Flexibility: The flexible nature of the ethoxy chain can allow the molecule to adopt different conformations, which may be advantageous for binding to the target protein.

-

Drug-Receptor Interactions: The oxygen atoms in the side chain can participate in hydrogen bonding with amino acid residues in the kinase active site, potentially increasing binding affinity and selectivity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): It is essential to wear appropriate PPE, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

-

First Aid Measures: In case of contact with eyes, rinse immediately with plenty of water. If skin contact occurs, wash with soap and water. If inhaled, move to fresh air. If swallowed, seek medical attention.

Conclusion

This compound is a strategically designed building block with significant potential in the synthesis of complex, biologically active molecules. Its unique combination of reactive functional groups and a drug-like side chain makes it a valuable tool for medicinal chemists, particularly in the development of next-generation kinase inhibitors. A thorough understanding of its properties, synthesis, and reactivity is key to leveraging its full potential in the drug discovery process.

References

- Google Patents.

-

Synthonix. This compound - [A62528]. [Link]

- Google Patents.

- Google Patents.

-

Nnane, I. P., et al. "Pharmacokinetics of 2-methoxyphenylmetyrapone and 2-bromophenylmetyrapone in rats." European journal of drug metabolism and pharmacokinetics 24.1 (1999): 23-9. [Link]

- Google Patents.

-

Clarke, D. D., et al. "Development of a physiologically based pharmacokinetic model of 2-methoxyethanol and 2-methoxyacetic acid disposition in pregnant rats." Toxicological sciences 57.2 (2000): 234-247. [Link]

-

Ueda, H., et al. "13C NMR Spectroscopic Studies of Intra-and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions." Molecules 25.14 (2020): 3209. [Link]

-

Wikipedia. 2-Methoxyethoxymethyl chloride. [Link]

-

PubChem. 2-Amino-6-fluorobenzonitrile. [Link]

-

Al-Warhi, T., et al. "Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h] chromene-3-carbonitrile." Molecules 28.1 (2022): 21. [Link]

-

PubChem. 2-((2-(2-Methoxyethoxy)ethoxy)methyl)oxirane. [Link]

-

Intelli, A. J., Sorrentino, J. P., & Altman, R. A. "Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile." Organic Syntheses 99 (2022): 231-248. [Link]

-

Journal of Chemical Research, Synopses. On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. [Link]

-

Wikipedia. 2-(2-Methoxyethoxy)ethanol. [Link]

-

Organic Chemistry Portal. Electrochemical Cyclization of o-Aminyl Azobenzenes: Roles of Aldehydes in N-N Bond Cleavage. [Link]

-

PrepChem.com. Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile (28). [Link]

-

Costa, P., et al. "Multiple-dose pharmacokinetics of moxisylyte after oral administration to healthy volunteers." Journal of pharmaceutical sciences 82.9 (1993): 968-971. [Link]

-

PubChem. 2-(2-Methoxyethoxy)ethanol;2-methyloxirane;oxirane. [Link]

-

ResearchGate. ¹H NMR spectrum of 2-aminobenzonitrile, with and without DEA (DMSO-d6, 298 K). [Link]

-

Cheng, W., et al. "Development of the third generation EGFR tyrosine kinase inhibitors for anticancer therapy." Current medicinal chemistry 23.29 (2016): 3343-3359. [Link]

-

Al-Hussain, S. A., & Afzal, O. "Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism." Molecules 28.1 (2022): 1. [Link]

-

SpectraBase. 2-Amino-6-fluoro-benzoic acid - Optional[13C NMR] - Spectrum. [Link]

-

PubChem. 2-Amino-6-methoxybenzothiazole. [Link]

-

Fakhri, S., et al. "Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives." Iranian journal of pharmaceutical research: IJPR 19.4 (2020): 216. [Link]

-

ResearchGate. First, second, and third generation EGFR tyrosine kinase inhibitors. [Link]

-

BJA Education. Mechanisms of drug interactions II: pharmacokinetics and pharmacodynamics. [Link]

-

Invitrocue. Drug Metabolism and Pharmacokinetics. [Link]

-

RSC Publishing. Copper-catalyzed intermolecular cyclization of nitriles and 2-aminobenzylamine for 3,4-dihydroquinazolines and quinazolines synthesis via cascade coupling and aerobic oxidation. [Link]

Sources

- 1. 2-Amino-6-fluoro-4-methoxy-benzonitrile synthesis - chemicalbook [chemicalbook.com]

- 2. WO2001068615A1 - Quinazoline synthesis - Google Patents [patents.google.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound(2248003-85-0) 1H NMR spectrum [chemicalbook.com]

- 5. 2-Amino-6-fluorobenzonitrile | C7H5FN2 | CID 522659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Development of the Third Generation EGFR Tyrosine Kinase Inhibitors for Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism | MDPI [mdpi.com]

An In-depth Technical Guide to 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile: A Key Intermediate in Kinase Inhibitor Synthesis

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile (CAS No. 2248003-85-0), a highly functionalized benzonitrile derivative. This document is intended for researchers, medicinal chemists, and process development scientists. It details the physicochemical properties, a robust, proposed synthetic pathway with mechanistic insights, analytical characterization, and safety protocols. The core focus is on its critical role as a key building block in the synthesis of advanced therapeutic agents, most notably the dual PI3K/mTOR inhibitor, Gedatolisib.

Introduction and Strategic Importance

This compound is a substituted aromatic nitrile that has emerged as a valuable intermediate in pharmaceutical research and development.[1] Its structure is notable for the strategic placement of multiple functional groups: an ortho-fluoro-aminonitrile moiety, which is a common precursor for fused heterocyclic systems like quinazolines, and a methoxyethoxy side chain that can enhance solubility and modulate pharmacokinetic properties.[2]

The primary significance of this compound lies in its application as a key starting material for the synthesis of targeted cancer therapeutics. Specifically, it serves as a crucial fragment for the construction of the core structure of Gedatolisib (PKI-587), a potent and selective dual inhibitor of phosphatidylinositol-3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[3] Gedatolisib has been investigated in numerous clinical trials for various cancers, making its synthetic precursors subjects of significant interest for process optimization and scale-up.[4] This guide aims to consolidate the available technical information on this intermediate to support such efforts.

Physicochemical and Structural Data

A summary of the key physical and chemical properties of the compound is provided below. This data is compiled from various chemical suppliers and databases.[5][6]

| Property | Value | Source(s) |

| CAS Number | 2248003-85-0 | [5] |

| Molecular Formula | C₁₀H₁₁FN₂O₂ | [5] |

| Molecular Weight | 210.21 g/mol | [5] |

| Appearance | White to off-white solid | [5] |

| Purity (Typical) | >98% (LCMS) | [5] |

| Boiling Point | 376.7 ± 42.0 °C (Predicted) | [7] |

| Density | 1.23 ± 0.1 g/cm³ (Predicted) | [7] |

| Storage | Store at -20°C for long-term stability (powder) | [5] |

Proposed Synthesis and Mechanistic Rationale

While specific, peer-reviewed syntheses for this compound are not extensively published, a highly probable and efficient route can be designed based on established chemical principles for analogous structures. The proposed pathway involves a two-step process starting from 2,4,6-trifluorobenzonitrile: a selective nucleophilic aromatic substitution (SNAr) to install the methoxyethoxy group, followed by a second SNAr to introduce the amine.

Step 1: Synthesis of 2,6-Difluoro-4-(2-methoxyethoxy)benzonitrile

The initial step involves the regioselective displacement of the C4-fluorine. This position is the most activated towards nucleophilic attack due to the electron-withdrawing effects of the two ortho-fluorine atoms and the para-nitrile group.

-

Reaction: 2,4,6-Trifluorobenzonitrile reacts with 2-methoxyethanol in the presence of a non-nucleophilic base.

-

Causality: Sodium hydride (NaH) is an ideal base as it irreversibly deprotonates the alcohol to form the sodium alkoxide nucleophile. The resulting hydrogen gas evolves from the reaction, driving it to completion. A polar aprotic solvent like Tetrahydrofuran (THF) is chosen to solubilize the reactants and facilitate the SNAr mechanism without interfering with the strong base. The reaction is typically started at a low temperature (0°C) to control the initial exothermic deprotonation before being gently warmed to drive the substitution.

Step 2: Synthesis of this compound

The second step is an ammonolysis reaction, displacing one of the remaining fluorine atoms. The two fluorine atoms are electronically equivalent, so the substitution will yield the desired product.

-

Reaction: 2,6-Difluoro-4-(2-methoxyethoxy)benzonitrile is treated with a source of ammonia.

-

Causality: Using aqueous ammonia in a polar, high-boiling solvent like Dimethyl sulfoxide (DMSO) allows the reaction to be heated safely under pressure in a sealed vessel. Heating is necessary to overcome the activation energy for the substitution of the less-activated fluorine atom. This method is analogous to the synthesis of similar aminofluorobenzonitriles.[2]

The overall synthetic workflow is depicted below.

Caption: Proposed two-step synthesis of the target compound.

Application in the Synthesis of Gedatolisib

The primary utility of this compound is its role as a key precursor in the synthesis of Gedatolisib.[3][6] In this context, the aminobenzonitrile undergoes a condensation reaction with a substituted urea or a similar electrophile to form a quinazolinone core, which is a common scaffold in kinase inhibitors.

The logical workflow from the intermediate to the final active pharmaceutical ingredient (API) highlights its importance in the overall drug development process.

Caption: Role of the title compound in the Gedatolisib synthesis pathway.

Quality Control and Analytical Characterization

To ensure the identity and purity of this compound for use in GMP (Good Manufacturing Practice) synthesis, a suite of analytical techniques is required.

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. A typical result should show purity greater than 98%.[5]

-

Liquid Chromatography-Mass Spectrometry (LCMS): Confirms the molecular weight of the compound (m/z = 211.2 [M+H]⁺). A certificate of analysis confirms this method is used for quality control.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. While a specific spectrum is not publicly available, expected chemical shifts can be predicted based on the structure. The aromatic proton, the NH₂ protons, and the distinct signals of the methoxyethoxy chain (-OCH₃, -OCH₂CH₂O-) would be key identifiers.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Would confirm the presence of key functional groups, including the nitrile (C≡N) stretch (approx. 2220-2240 cm⁻¹), the N-H stretches of the primary amine (approx. 3300-3500 cm⁻¹), and C-O ether stretches.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following information is derived from available Safety Data Sheets (SDS).[4]

-

Hazard Classifications:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[4]

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[4]

-

Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[4]

-

Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation, Category 3), H335: May cause respiratory irritation.[4]

-

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[4] Use only in a well-ventilated area or with appropriate exhaust ventilation, such as a chemical fume hood.[4]

-

Handling: Avoid breathing dust, fumes, or spray.[4] Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke when using this product.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, keeping the powder at -20°C is recommended to maintain stability.[5] The compound is stable under recommended storage conditions.[4]

Conclusion

This compound is more than a catalog chemical; it is a specifically designed building block that plays a pivotal role in the synthesis of the next generation of targeted therapeutics. Its carefully arranged functional groups allow for efficient construction of complex heterocyclic cores, as demonstrated by its use in the synthesis of Gedatolisib. Understanding its synthesis, properties, and handling is crucial for medicinal and process chemists working on kinase inhibitors and related drug discovery programs. This guide provides a foundational resource to support these endeavors.

References

- MedChemExpress. (2023). Safety Data Sheet: this compound. Retrieved from MedChemExpress.com. [Link: https://www.medchemexpress.

- ChemicalBook. (n.d.). 2248003-85-0 CAS DataBase. Retrieved from ChemicalBook.com. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB23068521.htm]

- MedChemExpress. (n.d.). Certificate of Analysis: this compound. Retrieved from MedChemExpress.com. [Link: https://www.medchemexpress.com/COA/HY-43552-36909.pdf]

- MedChemExpress. (n.d.). This compound | Drug Intermediate. Retrieved from MedChemExpress.com. [Link: https://www.medchemexpress.com/2-amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile.html]

- ChemicalBook. (n.d.). 2-Amino-6-fluoro-4-methoxy-benzonitrile synthesis. Retrieved from ChemicalBook.com. [Link: https://www.chemicalbook.com/synthesis/210495-63-9.htm]

- Liu, X., Zhu, G., Li, L., Liu, Y., Wang, F., Song, X., & Mao, Y. (2017). New and Practical Synthesis of Gedatolisib. Organic Process Research & Development, 21(10), 1628–1633. [Link: https://pubs.acs.org/doi/10.1021/acs.oprd.7b00244]

- Frangos, N., & Lima, L. M. (2023). Design, Synthesis and Phenotypic Profiling of Simplified Gedatolisib Analogues. Molecules, 28(3), 1019. [Link: https://www.mdpi.com/1420-3049/28/3/1019]

- Synthonix. (n.d.). This compound. Retrieved from Synthonix.com. [Link: https://www.synthonix.com/product/a62528]

Sources

- 1. youtube.com [youtube.com]

- 2. ossila.com [ossila.com]

- 3. Design, Synthesis and Phenotypic Profiling of Simplified Gedatolisib Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

Synthesis pathway for 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile

An In-Depth Technical Guide to the Synthesis of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile

Introduction

This compound is a highly functionalized aromatic molecule that serves as a key building block in the development of various pharmaceutical compounds.[1][2] Its structure, featuring an aminobenzonitrile core with fluoro and alkoxy substituents, makes it a valuable intermediate for synthesizing complex heterocyclic systems, which are prevalent in medicinal chemistry.[3][4] This guide provides a comprehensive overview of a robust and efficient synthetic pathway to this compound, starting from the commercially available 2,4,6-trifluorobenzonitrile. The presented methodology is grounded in the principles of nucleophilic aromatic substitution (SNAr) and is designed to be scalable and reproducible for research and drug development applications.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step sequence involving sequential nucleophilic aromatic substitution on 2,4,6-trifluorobenzonitrile. The strategy leverages the differential reactivity of the fluorine atoms on the electron-deficient aromatic ring, allowing for a regioselective introduction of the desired substituents.

Caption: Overall two-step synthesis of the target compound.

Part 1: Synthesis of Intermediate 1 - 2,6-Difluoro-4-(2-methoxyethoxy)benzonitrile

Principle and Rationale

The initial step involves the selective substitution of the fluorine atom at the 4-position of 2,4,6-trifluorobenzonitrile with a 2-methoxyethoxy group. This regioselectivity is dictated by the electronic properties of the starting material. The cyano group and the fluorine atoms are strong electron-withdrawing groups, which activate the aromatic ring towards nucleophilic attack.[5][6] The C4 position is para to the cyano group and ortho to two fluorine atoms, making it the most electrophilic site and thus the most susceptible to nucleophilic substitution.

The reaction is facilitated by a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), which deprotonates the hydroxyl group of 2-methoxyethanol to form the more nucleophilic alkoxide anion.

Detailed Experimental Protocol

-

To a stirred solution of 2,4,6-trifluorobenzonitrile (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a base (e.g., sodium hydride, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add 2-methoxyethanol (1.1 eq.) to the suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 2,6-difluoro-4-(2-methoxyethoxy)benzonitrile as a pure compound.

Mechanism of Alkoxylation

The reaction proceeds via a classic SNAr mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6]

Caption: Mechanism of nucleophilic aromatic substitution for alkoxylation.

Part 2: Synthesis of this compound

Principle and Rationale

The second step is the selective amination of the intermediate, 2,6-difluoro-4-(2-methoxyethoxy)benzonitrile. In this reaction, one of the two remaining fluorine atoms (at the C2 or C6 position, which are chemically equivalent) is displaced by an amino group. The fluorine atoms are activated by the ortho/para electron-withdrawing cyano group. The reaction is typically carried out using ammonia in a suitable solvent under elevated temperature and pressure.[7]

Detailed Experimental Protocol

-

Place 2,6-difluoro-4-(2-methoxyethoxy)benzonitrile (1.0 eq.) and a polar aprotic solvent like dimethyl sulfoxide (DMSO) in a sealed pressure vessel.

-

Saturate the solution with ammonia gas by bubbling it through the mixture for approximately 10-15 minutes at room temperature.

-

Seal the vessel and heat the reaction mixture to 80-100 °C.

-

Maintain the temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or HPLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.[7]

Data Summary

| Step | Starting Material | Key Reagents | Product | Typical Yield | Purity |

| 1 | 2,4,6-Trifluorobenzonitrile | 2-Methoxyethanol, NaH | 2,6-Difluoro-4-(2-methoxyethoxy)benzonitrile | 75-85% | >95% |

| 2 | 2,6-Difluoro-4-(2-methoxyethoxy)benzonitrile | Ammonia, DMSO | This compound | 80-90% | >98% |

Characterization and Purification

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for structural elucidation and to confirm the regioselectivity of the substitutions.

-

Mass Spectrometry (MS): To confirm the molecular weight of the products.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Purification for both steps is reliably achieved using silica gel column chromatography. The choice of eluent system will depend on the polarity of the compounds, with mixtures of hexanes and ethyl acetate typically being effective.

Conclusion

The described two-step synthetic pathway from 2,4,6-trifluorobenzonitrile provides an efficient and high-yielding route to this compound. The methodology is based on well-established nucleophilic aromatic substitution reactions and allows for the controlled, regioselective introduction of the required functional groups. This robust synthesis is well-suited for laboratory-scale preparation and has the potential for scale-up in drug development and manufacturing processes.

References

- Exploring 2,4,6-Trifluorobenzonitrile: Properties and Applications. (n.d.).

- 2-Amino-6-fluoro-4-methoxy-benzonitrile synthesis - ChemicalBook. (n.d.).

- This compound | Drug Intermediate | MedChemExpress. (n.d.).

-

2,4,6-Trifluorobenzonitrile | C7H2F3N | CID 737177 - PubChem. (n.d.). Retrieved from [Link]

- 2-Amino-6-fluorobenzonitrile | CAS 77326-36-4 - Ossila. (n.d.).

- On the Synthesis of 2-Amino-4,6-difluorobenzonitrile... - Journal of Chemical Research. (n.d.).

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018). Retrieved from [Link]

-

Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025). Retrieved from [Link]

-

2,4,6-TRIFLUOROBENZONITRILE, 97% - Research Scientific. (n.d.). Retrieved from [Link]

-

This compound - Synthonix. (n.d.). Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2-Amino-6-fluoro-4-methoxy-benzonitrile synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile

This technical guide provides a comprehensive analysis of the molecular structure, properties, and synthesis of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile, a key intermediate in contemporary drug discovery. Designed for researchers, medicinal chemists, and professionals in pharmaceutical development, this document delves into the nuanced structural features and their implications for its utility as a versatile building block.

Introduction: Strategic Importance in Medicinal Chemistry

This compound has emerged as a significant scaffold in the synthesis of targeted therapeutics, particularly kinase inhibitors.[1] Its unique substitution pattern, featuring an activating amino group, a modulating fluoro substituent, a flexible methoxyethoxy side chain, and a reactive nitrile moiety, offers a rich platform for molecular elaboration. This strategic combination of functional groups allows for precise tuning of physicochemical properties and biological activity, making it a valuable asset in the development of novel drug candidates. The fluorinated benzonitrile core is a common feature in molecules designed to target kinases such as Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK).[2][3]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are crucial for its handling, reaction setup, and prediction of its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 2248003-85-0 | [4] |

| Molecular Formula | C₁₀H₁₁FN₂O₂ | [4] |

| Molecular Weight | 210.21 g/mol | [4] |

| Appearance | White to off-white solid | [4] |

| Purity | >98% (LCMS) | [4] |

| SMILES | FC1=C(C#N)C(N)=CC(OCCOC)=C1 | [4] |

Molecular Structure Elucidation

A detailed understanding of the molecular structure is paramount for predicting reactivity and intermolecular interactions. While experimental crystallographic data for this specific molecule is not publicly available, a combination of spectroscopic data and computational modeling provides a clear picture of its architecture.

Two-Dimensional Structure and Atom Numbering

The 2D structure of this compound is presented below, with a standard atom numbering system for spectroscopic correlation.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of the compound. While a full experimental dataset is not publicly available, a Certificate of Analysis confirms that the ¹H NMR and LCMS data are consistent with the proposed structure.[4] Based on established principles and data from analogous compounds, the expected spectroscopic features are detailed below.

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is a powerful tool for elucidating the arrangement of hydrogen atoms in a molecule. The expected chemical shifts (in ppm, relative to TMS) in a suitable solvent like DMSO-d₆ are:

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | ~6.0-6.2 | Doublet | 1H |

| Aromatic-H | ~6.2-6.4 | Doublet | 1H |

| -NH₂ | ~5.0-6.0 | Broad Singlet | 2H |

| -OCH₂- | ~4.1-4.3 | Triplet | 2H |

| -CH₂O- | ~3.6-3.8 | Triplet | 2H |

| -OCH₃ | ~3.3 | Singlet | 3H |

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon framework of the molecule. Predicted chemical shifts are as follows:

| Carbon | Chemical Shift (ppm) |

| C-CN | ~115-120 |

| Aromatic C-F | ~160-165 (d, J ≈ 240-250 Hz) |

| Aromatic C-NH₂ | ~150-155 |

| Aromatic C-O | ~155-160 |

| Aromatic C-H | ~95-105 |

| Aromatic C-H | ~90-100 |

| Aromatic C-CN | ~100-110 |

| -OCH₂- | ~68-72 |

| -CH₂O- | ~65-70 |

| -OCH₃ | ~58-60 |

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3300-3500 | Medium, Doublet |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium |

| C≡N Stretch (Nitrile) | 2220-2240 | Strong |

| C=C Stretch (Aromatic) | 1500-1600 | Medium-Strong |

| C-O Stretch (Ether) | 1050-1150 | Strong |

| C-F Stretch | 1100-1200 | Strong |

3.2.4. Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound, the expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z 210. The isotopic pattern would show a prominent M+1 peak due to the natural abundance of ¹³C.

Synthesis and Purification

Proposed Synthetic Pathway

Step 1: Synthesis of 2,6-Difluoro-4-(2-methoxyethoxy)benzonitrile

-

To a solution of 2,4,6-trifluorobenzonitrile in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add sodium 2-methoxyethoxide at room temperature.

-

The reaction is typically stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the intermediate product.

Step 2: Synthesis of this compound

-

The intermediate, 2,6-difluoro-4-(2-methoxyethoxy)benzonitrile, is dissolved in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO).

-

Aqueous ammonia is added to the solution, and the reaction mixture is heated to approximately 80°C.

-

The reaction progress is monitored by TLC or LC-MS.

-

After completion, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent.

-

The combined organic extracts are washed, dried, and concentrated.

Purification Protocol

The crude product is typically purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the pure product are combined and concentrated to afford this compound as a solid.

Reactivity and Potential Applications in Drug Discovery

The molecular architecture of this compound imparts a versatile reactivity profile, making it a valuable building block for combinatorial chemistry and lead optimization.

-

Amino Group: The primary amine at the 2-position is a key nucleophile, readily participating in reactions such as amide bond formation, sulfonylation, and the construction of heterocyclic rings like quinazolines.[6]

-

Nitrile Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or reduced to a primary amine, offering further points for molecular diversification. It can also participate in cycloaddition reactions.

-

Fluoro Group: The fluorine atom at the 6-position influences the electronics of the aromatic ring, enhances metabolic stability, and can increase binding affinity to target proteins through favorable electrostatic interactions.

-

Methoxyethoxy Group: This flexible side chain can improve solubility and oral bioavailability of the final drug molecule. It can also form hydrogen bonds with target proteins.

Given its structural motifs, this compound is an ideal starting material for the synthesis of kinase inhibitors. The 2-aminobenzonitrile core can be elaborated to form the hinge-binding region of many kinase inhibitors, while the 4-position substituent can be tailored to occupy the solvent-exposed region of the ATP-binding pocket, allowing for optimization of potency and selectivity.

Conclusion

This compound is a strategically designed molecular scaffold with significant potential in medicinal chemistry. Its combination of reactive functional groups and properties that are favorable for drug development makes it a valuable intermediate for the synthesis of complex therapeutic agents. This guide provides a foundational understanding of its structure, properties, and synthesis to aid researchers in its effective utilization in drug discovery programs.

References

-

PubChem. (n.d.). 2-Amino-6-fluorobenzonitrile. Retrieved from [Link]

-

Synthonix. (n.d.). This compound. Retrieved from [Link]

- Fry, D. W., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63.

- Watterson, S. H., et al. (2016). Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. Journal of Medicinal Chemistry, 59(19), 9173-9200.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. This compound(2248003-85-0) 1H NMR spectrum [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile

This guide provides an in-depth analysis of the spectroscopic data for the drug intermediate, 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected spectral characteristics and provides field-proven methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the causality behind experimental choices and the establishment of self-validating analytical systems.

Introduction

This compound (C₁₀H₁₁FN₂O₂) is a key building block in the synthesis of various active pharmaceutical ingredients.[1] Its molecular structure, featuring a highly substituted aromatic ring with diverse functional groups—an amine, a nitrile, a fluoro group, and a methoxyethoxy chain—necessitates a multi-faceted analytical approach for unambiguous identification and purity assessment. Spectroscopic techniques are central to this, providing a detailed fingerprint of the molecule's electronic and vibrational states. This guide will delve into the predicted and theoretical spectroscopic data for this compound and establish robust protocols for their experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For a molecule with the complexity of this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete structural assignment.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to reveal distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electron-donating and withdrawing nature of the substituents on the benzonitrile core.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~ 6.3 - 6.5 | Doublet (d) | JH-F ≈ 8-10 Hz |

| H-5 | ~ 6.1 - 6.3 | Doublet (d) | JH-F ≈ 2-3 Hz |

| -NH₂ | ~ 4.5 - 5.5 | Broad Singlet (br s) | - |

| -OCH₂CH₂OCH₃ | ~ 4.1 - 4.3 | Triplet (t) | JH-H ≈ 5 Hz |

| -OCH₂CH₂OCH₃ | ~ 3.7 - 3.9 | Triplet (t) | JH-H ≈ 5 Hz |

| -OCH₃ | ~ 3.3 - 3.5 | Singlet (s) | - |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The predicted chemical shifts are based on the analysis of substituent effects on the aromatic ring. The electron-donating amino and methoxyethoxy groups will shield the aromatic protons, shifting them upfield compared to benzene (7.34 ppm). The fluorine atom will introduce characteristic splitting patterns. The proton at position 3 (H-3) is expected to show a larger coupling constant due to its ortho relationship with the fluorine atom, while the proton at position 5 (H-5) will exhibit a smaller meta coupling. The broadness of the amine (-NH₂) signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The signals for the methoxyethoxy side chain are expected to be triplets due to coupling between the adjacent methylene groups.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-CN | ~ 115 - 120 |

| C-F | ~ 160 - 165 (d, JC-F ≈ 240-260 Hz) |

| C-NH₂ | ~ 150 - 155 (d, JC-F ≈ 10-15 Hz) |

| C-O | ~ 155 - 160 |

| C-3 | ~ 95 - 105 (d, JC-F ≈ 20-25 Hz) |

| C-5 | ~ 90 - 100 (d, JC-F ≈ 5-10 Hz) |

| C-1 | ~ 100 - 110 |

| -OCH₂CH₂OCH₃ | ~ 68 - 72 |

| -OCH₂CH₂OCH₃ | ~ 65 - 70 |

| -OCH₃ | ~ 58 - 60 |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The chemical shifts in the ¹³C NMR spectrum are highly dependent on the electronegativity of the attached atoms and the overall electronic environment. The carbon attached to the fluorine atom (C-F) will exhibit a large one-bond carbon-fluorine coupling constant (JC-F), which is a key diagnostic feature.[2] Other carbons in the aromatic ring will show smaller C-F couplings depending on their proximity to the fluorine atom. The nitrile carbon (C-CN) is expected in the typical range for this functional group.[2][3] The carbons of the methoxyethoxy group will appear in the aliphatic region of the spectrum.

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence and environment of the fluorine atom.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Ar-F | ~ -110 to -130 | Multiplet |

Expertise & Experience: Interpreting the ¹⁹F NMR Spectrum

Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique.[4] The chemical shift of the fluorine atom is highly sensitive to its electronic environment.[5][6][7] For a fluoroaromatic compound, the expected chemical shift is in the range of -110 to -130 ppm relative to a CFCl₃ standard. The signal will likely appear as a multiplet due to coupling with the nearby aromatic protons.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

Caption: Workflow for NMR Spectroscopic Analysis.

Trustworthiness: Ensuring Data Integrity

-

Solvent Selection: DMSO-d₆ is a suitable choice as it can dissolve a wide range of organic compounds and its residual proton peak does not overlap with most analyte signals.

-

Concentration: A concentration of 10-20 mg/mL is optimal for ¹H NMR to achieve a good signal-to-noise ratio in a short time.[8][9][10] For ¹³C NMR, a higher concentration may be required due to the lower natural abundance of the ¹³C isotope.

-

Internal Standard: While the solvent peak can be used for calibration, for quantitative purposes, an internal standard like tetramethylsilane (TMS) should be used.[10]

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amine | 3300 - 3500 | Medium, two bands |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium to weak |

| C-H Stretch (Aliphatic) | -CH₂-, -CH₃ | 2850 - 3000 | Medium |

| C≡N Stretch | Nitrile | 2220 - 2260 | Strong |

| C=C Stretch | Aromatic Ring | 1500 - 1600 | Medium, multiple bands |

| C-O Stretch | Ether | 1050 - 1150 | Strong |

| C-F Stretch | Aryl Fluoride | 1100 - 1300 | Strong |

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum will be dominated by several key absorptions. The two bands for the N-H stretch are characteristic of a primary amine. The strong, sharp absorption around 2230 cm⁻¹ is a clear indicator of the nitrile group. The aromatic region will show C-H stretching just above 3000 cm⁻¹ and characteristic C=C stretching bands between 1500 and 1600 cm⁻¹.[11][12][13] The presence of the methoxyethoxy group will be confirmed by strong C-O stretching bands.[14] The C-F stretch will also produce a strong absorption in the fingerprint region.

Experimental Protocol for FT-IR Data Acquisition

Caption: Workflow for FT-IR Spectroscopic Analysis using ATR.

Trustworthiness: Ensuring Data Integrity

-

Sampling Technique: Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable method for acquiring IR spectra of solid samples, requiring minimal sample preparation.[15]

-

Background Correction: A background spectrum must be collected immediately before the sample spectrum to account for atmospheric CO₂ and water vapor, as well as any signals from the instrument itself.

-

Sample Purity: The compound is a solid, and for IR analysis, it can be analyzed directly.[16] If preparing a KBr pellet, the KBr must be of spectroscopic grade and kept dry to avoid interference from water absorption bands.[15][17]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the one , as it typically produces an intact molecular ion.[18][19]

Predicted Mass Spectrum Data (Positive-ion ESI)

| m/z | Ion Identity | Comments |

| 211.09 | [M+H]⁺ | Protonated molecular ion. Expected to be the base peak. |

| 233.07 | [M+Na]⁺ | Sodium adduct, common in ESI-MS. |

Molecular Formula: C₁₀H₁₁FN₂O₂ Exact Mass: 210.08 Molecular Weight: 210.21[20]

Expertise & Experience: Interpreting the Mass Spectrum

In positive-ion ESI-MS, the molecule is expected to be readily protonated, likely at the amino group, to form the [M+H]⁺ ion. This ion, with a calculated m/z of 211.09, should be the most abundant peak in the spectrum. The presence of sodium adducts ([M+Na]⁺) is also very common and can further confirm the molecular weight.[18] High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition from the exact mass, providing a high degree of confidence in the compound's identity. While ESI is a soft ionization technique, some fragmentation can be induced. Potential fragmentation pathways could involve the loss of the methoxyethoxy side chain.

Experimental Protocol for ESI-MS Data Acquisition

Caption: Workflow for ESI-Mass Spectrometry Analysis.

Trustworthiness: Ensuring Data Integrity

-

Solvent System: A polar, volatile solvent like methanol or acetonitrile is ideal for ESI.[21] The addition of a small amount of acid (e.g., 0.1% formic acid) enhances the formation of protonated molecules in positive-ion mode.

-

Concentration: A low concentration is crucial to avoid saturation of the detector and the formation of complex adducts.[21]

-

Calibration: The mass spectrometer should be calibrated with a known standard immediately before or during the analysis to ensure high mass accuracy.

Conclusion

The comprehensive spectroscopic characterization of this compound relies on the synergistic use of NMR, IR, and MS techniques. This guide provides a robust framework for both the prediction of the expected spectral data and the acquisition of high-quality, reliable experimental data. By understanding the principles behind the spectroscopic methods and adhering to rigorous, self-validating protocols, researchers can confidently determine the structure and purity of this important pharmaceutical intermediate, ensuring the integrity of their subsequent research and development efforts.

References

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. UCLA Chemistry and Biochemistry. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

Weldon, C., Paul, T. J., & Tantillo, D. J. (2021). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 86(20), 14431–14437. [Link]

-

Weldon, C., Paul, T. J., & Tantillo, D. J. (2021). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]

-

Scribd. (n.d.). Fluorine NMR: Analyzing F-19 Compounds. [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

-

Go up. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Nguyen, T. B., Nizkorodov, S. A., Laskin, A., & Laskin, J. (2013). An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. Analytical Methods, 5(1), 72-80. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

Georgia Institute of Technology. (n.d.). Small molecule NMR sample preparation. [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?. [Link]

-

Demarque, D. P., et al. (2016). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 21(2), 148. [Link]

-

Rocky Mountain Labs. (2023). What sample is needed for FTIR?. [Link]

-

Pacific Northwest National Laboratory. (2013). An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

PubMed Central. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]

-

PubChem. (n.d.). 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile. [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. [Link]

-

Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

-

Iraqi Journal of Science. (2012). SUBSTITUENT EFFECTS IN THE 13C NMR CHEMICAL SHIFTS OF PARA-(PARA-SUBSTITUTED BENZYLIDENE AMINO)BENZONITRILE AND PARA-(ORTHO-SUBSTITUTED BENZYLIDENE AMINO)BENZONITRILE. [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]

-

The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. [Link]

-

Michigan State University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

-

CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. [Link]

-

YouTube. (2020). Mass Spectrometry of Aliphatic Ethers. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

-

nmrshiftdb2. (n.d.). open nmr database on the web. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. sid.ir [sid.ir]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 9. organomation.com [organomation.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. rockymountainlabs.com [rockymountainlabs.com]

- 17. eng.uc.edu [eng.uc.edu]

- 18. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 20. file.medchemexpress.com [file.medchemexpress.com]

- 21. phys.libretexts.org [phys.libretexts.org]

Literature review on 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile

An In-Depth Technical Guide to 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile: A Key Intermediate in Modern Drug Discovery

Introduction: The Strategic Importance of a Multifunctional Scaffold

This compound is a highly functionalized aromatic compound that has emerged as a valuable building block for researchers in medicinal chemistry and drug development. Its structure is a compelling convergence of several key pharmacophoric features: a fluorinated benzene ring, a nucleophilic amino group, an electrophilic nitrile, and a flexible ether side chain. This unique combination makes it a versatile intermediate for the synthesis of complex heterocyclic systems, which are central to many therapeutic agents.[1] The strategic incorporation of a fluorine atom is a widely recognized strategy in modern drug design to enhance metabolic stability, binding affinity, and bioavailability.[2][3] This guide provides a senior application scientist's perspective on the synthesis, characterization, and application of this important molecule, grounded in established chemical principles and field-proven insights.

Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is the bedrock of its effective application. All experimental work should begin with a confirmation of the material's identity and purity. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 2248003-85-0 | [4][5] |

| Molecular Formula | C₁₀H₁₁FN₂O₂ | [4][5] |

| Molecular Weight | 210.21 g/mol | [4] |

| Appearance | White to off-white solid | [4] |

| Purity | ≥98.75% (as determined by LCMS) | [1][4] |

Synthesis: A Mechanistic Approach to a Key Transformation

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is highly effective due to the electronic nature of the benzonitrile ring. The strongly electron-withdrawing nitrile group (-C≡N) and the fluorine atoms activate the aromatic ring towards attack by nucleophiles. The fluorine atom ortho to the nitrile is particularly labile and serves as an excellent leaving group.

The logical precursor for this synthesis is a di-substituted benzonitrile. A plausible and efficient route involves the selective displacement of one fluorine atom from a 2,6-difluoro precursor with ammonia. The other fluorine atom remains, providing a crucial element for the final product's utility in drug design.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow from a plausible starting material to the final product.

Caption: Synthetic pathway for the target compound via SₙAr.

Self-Validating Experimental Protocol

This protocol is adapted from established procedures for analogous compounds and represents a robust method for laboratory-scale synthesis.[6] The self-validating nature of this workflow comes from the integrated purification and analytical confirmation steps, ensuring the final product meets the required specifications.

Objective: To synthesize this compound with high purity.

Materials:

-

2,6-Difluoro-4-(2-methoxyethoxy)benzonitrile (Starting Material)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ammonia (gas or saturated solution in an appropriate solvent)

-

Ethyl acetate (EtOAc)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for chromatography)

Procedure:

-

Reaction Setup: In a sealed pressure vessel, dissolve the starting material, 2,6-difluoro-4-(2-methoxyethoxy)benzonitrile, in anhydrous DMSO.

-

Causality: DMSO is an excellent polar aprotic solvent for SₙAr reactions as it effectively solvates the cationic intermediates without interfering with the nucleophile. A sealed vessel is crucial when working with a volatile reagent like ammonia, especially at elevated temperatures.

-

-

Addition of Nucleophile: Bubble ammonia gas through the solution for approximately 10-15 minutes to ensure saturation. Alternatively, a stoichiometric excess of a concentrated ammonia solution can be added.

-

Reaction Execution: Securely seal the vessel and heat the reaction mixture to 80°C. Maintain this temperature with vigorous stirring overnight (approx. 12-16 hours).

-

Causality: Heating provides the necessary activation energy for the reaction to proceed at a practical rate. The overnight duration ensures the reaction goes to completion.

-

-

Workup and Extraction: After cooling to room temperature, dilute the reaction mixture with deionized water. This will precipitate the organic product and dissolve the DMSO. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Causality: The aqueous workup is a critical step to separate the product from the high-boiling DMSO solvent. Ethyl acetate is a suitable extraction solvent due to its polarity and immiscibility with water. Multiple extractions ensure maximum recovery of the product.

-

-

Washing: Combine the organic layers and wash sequentially with deionized water (3x) and then with brine (1x).

-

Causality: The water washes remove any residual DMSO, while the brine wash removes the bulk of the dissolved water from the organic phase, facilitating the subsequent drying step.

-

-

Drying and Concentration: Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography.

-

Causality: This is the definitive purification step. A solvent system (e.g., a gradient of ethyl acetate in petroleum ether) is chosen to effectively separate the desired product from any unreacted starting material or side products, yielding the final compound with high purity.

-

-

Validation: Confirm the structure and purity of the final white to off-white solid using ¹H NMR and LCMS analysis.[4][7] The data should be consistent with the expected structure of this compound.

Application as a Versatile Pharmaceutical Intermediate

The true value of this compound lies in its utility as a versatile building block.[1] The ortho-positioning of the amino and nitrile groups is an ideal arrangement for constructing fused heterocyclic systems, most notably quinazolines and related scaffolds.[8] These core structures are prevalent in a wide range of targeted therapies, particularly in oncology.

Role in Constructing Bioactive Cores

The amino group can act as a nucleophile to react with a variety of electrophiles, while the nitrile can be hydrolyzed, reduced, or used in cyclization reactions. This dual reactivity allows for the rapid elaboration of molecular complexity. For instance, condensation with a formic acid equivalent can initiate the formation of a quinazoline ring, a privileged scaffold in the development of kinase inhibitors.

Logical Framework for Drug Discovery

The diagram below illustrates the central role of this intermediate in a typical drug discovery workflow, where it serves as the foundational piece for creating more complex and potent drug candidates.

Caption: Role as a foundational block in drug discovery workflows.

Closely related analogs like 2-amino-6-fluorobenzonitrile are precursors to approved anticancer drugs such as Gefitinib and Lapatinib, as well as therapeutics for Alzheimer's disease.[8] This strong precedent underscores the high potential of the title compound in developing next-generation therapeutics that leverage its unique structural and electronic properties.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its synthesis is well-understood and achievable through robust SₙAr chemistry. Its multifunctional nature provides a reliable and versatile entry point for the construction of complex molecular architectures, particularly the heterocyclic systems that form the core of many life-saving medicines. As the demand for novel therapeutics continues to grow, the importance of such well-designed, highly functionalized intermediates will only increase.

References

- ChemicalBook. (n.d.). 2-Amino-6-fluoro-4-methoxy-benzonitrile synthesis.

- MedChemExpress. (n.d.). This compound | Drug Intermediate.

- ChemicalBook. (n.d.). This compound(2248003-85-0) 1H NMR.

- MedChemExpress. (n.d.). Certificate of Analysis: this compound.

- PubChem. (n.d.). 2-Amino-6-fluorobenzonitrile.

- Synthonix. (n.d.). This compound.

- Ossila. (n.d.). 2-Amino-6-fluorobenzonitrile | CAS 77326-36-4.

- Benchchem. (n.d.). 4-Amino-2-chloro-6-fluorobenzonitrile | CAS 1095188-13-8.

- ResearchGate. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Synthonix, Inc > 2248003-85-0 | this compound [synthonix.com]

- 6. 2-Amino-6-fluoro-4-methoxy-benzonitrile synthesis - chemicalbook [chemicalbook.com]

- 7. This compound(2248003-85-0) 1H NMR [m.chemicalbook.com]

- 8. ossila.com [ossila.com]

The Emergence of a Key Building Block: A Technical Guide to 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile

Abstract

This technical guide provides an in-depth exploration of 2-Amino-6-fluoro-4-(2-methoxyethoxy)benzonitrile, a pivotal intermediate in contemporary medicinal chemistry. We will delve into its discovery, chronicle its synthetic evolution, and elucidate its critical role as a foundational scaffold in the development of targeted therapeutics. This document will detail the optimized synthesis protocols, present key analytical data, and contextualize its significance through its application in the synthesis of the clinical candidate GSK3368715, a potent Type I protein arginine methyltransferase (PRMT) inhibitor. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction: A Molecule of Strategic Importance

In the landscape of modern drug discovery, the efficiency and novelty of synthetic routes to complex molecular targets are paramount. The strategic use of highly functionalized building blocks is a cornerstone of this endeavor. This compound (Figure 1) has emerged as one such critical intermediate.[1][2] Its unique substitution pattern, featuring an aniline, a nitrile, a fluorine atom, and an ether side-chain, provides a versatile platform for the construction of diverse heterocyclic systems. This guide will illuminate the history, synthesis, and application of this compound, with a particular focus on its instrumental role in the synthesis of next-generation epigenetic modulators.

Figure 1: Chemical Structure of this compound

graph { layout=neato; node [shape=none, margin=0]; mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=135574355&t=l"]; }

Caption: Structure of this compound.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis. The key properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 2248003-85-0 | [2] |

| Molecular Formula | C₁₀H₁₁FN₂O₂ | [3] |

| Molecular Weight | 210.21 g/mol | [2][3] |

| Appearance | White to off-white solid | [2] |

| Purity | >98% (typically by LCMS) | [3] |

| SMILES | FC1=C(C#N)C(N)=CC(OCCOC)=C1 |

Spectroscopic analysis confirms the structural integrity of the molecule. While detailed spectra are often proprietary, data from certificates of analysis and public databases confirm that the ¹H NMR and LCMS are consistent with the assigned structure.[1][2][4]

Discovery and Synthetic Evolution

The documented history of this compound is intrinsically linked to the development of inhibitors for protein arginine methyltransferases (PRMTs), a class of enzymes implicated in various cancers. The first public disclosure of this compound appears in the patent literature related to the discovery of these novel therapeutics.

The synthesis of this key intermediate is a multi-step process that hinges on strategic nucleophilic aromatic substitution (SₙAr) reactions. The general synthetic pathway can be broken down into two primary stages, as outlined below.

Stage 1: Synthesis of the Precursor 2,6-Difluoro-4-(2-methoxyethoxy)benzonitrile

The journey begins with the synthesis of the difluorinated precursor. This is typically achieved by the etherification of 2,6-difluoro-4-hydroxybenzonitrile with 2-methoxyethanol. The hydroxyl group of the starting phenol is activated by a base, facilitating its reaction with a suitable 2-methoxyethylating agent.

Experimental Protocol: Synthesis of 2,6-Difluoro-4-(2-methoxyethoxy)benzonitrile (Illustrative)

-

Step 1: To a solution of 2,6-difluoro-4-hydroxybenzonitrile in a suitable aprotic solvent (e.g., DMF, Acetonitrile), a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is added.

-

Step 2: 1-Bromo-2-methoxyethane is added to the reaction mixture.

-

Step 3: The reaction is heated to facilitate the Sₙ2 reaction, typically at temperatures ranging from 60-80 °C, and monitored by TLC or LCMS until completion.

-

Step 4: Upon completion, the reaction is worked up by quenching with water and extracting the product into an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product.

-

Step 5: Purification is achieved via column chromatography on silica gel to afford pure 2,6-difluoro-4-(2-methoxyethoxy)benzonitrile.

Diagram 1: Synthetic Workflow for Precursor Preparation

Caption: Workflow for the synthesis of the difluorinated precursor.

Stage 2: Selective Amination to Yield the Final Product

The second stage involves a regioselective nucleophilic aromatic substitution of one of the fluorine atoms on the precursor with an amino group. The fluorine atom ortho to the electron-withdrawing nitrile group is highly activated towards substitution.

Experimental Protocol: Synthesis of this compound

-

Step 1: The precursor, 2,6-difluoro-4-(2-methoxyethoxy)benzonitrile, is dissolved in a suitable solvent such as ethanol or a mixture of THF and water.

-

Step 2: An aqueous solution of ammonia or ammonium hydroxide is added to the solution.

-

Step 3: The reaction mixture is heated in a sealed vessel to temperatures typically ranging from 80-140 °C. The pressure inside the vessel increases, driving the reaction to completion.

-

Step 4: The reaction is monitored by TLC or LCMS. Upon completion, the vessel is cooled, and the solvent is removed under reduced pressure.

-

Step 5: The resulting crude product is then purified, often by recrystallization or column chromatography, to yield the final product as a solid.[5]

The causality behind these experimental choices lies in the principles of SₙAr reactions. The highly electronegative fluorine atoms and the strong electron-withdrawing nitrile group make the aromatic ring electron-deficient and thus susceptible to nucleophilic attack. The use of a sealed vessel and elevated temperatures is necessary to overcome the activation energy for the substitution reaction with ammonia, which is a relatively weak nucleophile.

Diagram 2: Final Amination Step

Caption: Workflow for the final amination to the target molecule.

Application in the Synthesis of a PRMT1 Inhibitor: The Case of GSK3368715